N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and a thiophene-2-sulfonamide moiety at position 2. The oxazepine ring system (oxygen at position 1) distinguishes it from thiazepine analogs (sulfur at position 1), which are more commonly reported in the literature . Its molecular formula is C₂₂H₁₅F₃N₂O₃, with a monoisotopic mass of 412.1035 . This compound is of interest in medicinal chemistry due to its structural similarity to dopamine D₂ receptor antagonists, though specific pharmacological data for this derivative remain undisclosed in the provided evidence.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-4-6-16-14(9-11)19-18(21)13-10-12(5-7-15(13)24-16)20-26(22,23)17-3-2-8-25-17/h2-10,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNYKABJIDXHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dibenzo[b,f][1,4]oxazepin core, which is characterized by its bicyclic arrangement containing nitrogen and oxygen atoms. The presence of a thiophene ring and a sulfonamide group further enhances its chemical reactivity and potential biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, sulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folic acid synthesis.
Anticancer Activity
Studies have highlighted the potential of this compound as an inhibitor of specific kinases involved in cancer pathways, particularly c-Abl tyrosine kinase. The inhibition of this kinase has been linked to reduced proliferation of cancer cells in vitro and in vivo models.
Case Study: c-Abl Inhibition
A study conducted on a related sulfonamide compound demonstrated that it effectively inhibited c-Abl activity in human leukemia cells, leading to apoptosis. The results indicated that the compound could serve as a lead for developing targeted therapies for leukemia and other cancers.
Antimalarial Effects
Preliminary investigations suggest that this compound may also possess antimalarial properties. Its structural features allow it to interact with plasmodial proteins, potentially disrupting their function and inhibiting parasite growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The dibenzo structure may allow for interactions with various receptors, including those involved in neurotransmission.
- Electrophilic Reactions : The presence of electrophilic centers in the molecule enables it to participate in nucleophilic substitution reactions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies suggest it has favorable absorption characteristics but may require further investigation into its metabolism and excretion pathways.
Future Directions
Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions responsible for its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity against target diseases.
Scientific Research Applications
The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic molecule that has garnered attention in various fields, particularly medicinal chemistry and pharmacology. This article delves into its applications, supported by detailed data and insights from recent studies.
Structural Characteristics
The compound features a dibenzo[b,f][1,4]oxazepin core, which is notable for its bicyclic structure containing both nitrogen and oxygen atoms. The presence of an 8-methyl group and an 11-oxo group enhances its chemical properties and potentially influences its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that this compound can inhibit specific kinases such as c-Abl tyrosine kinase, which is implicated in various cancers. This suggests potential applications in targeted cancer therapies.
Antimalarial Effects
Preliminary studies suggest that this compound may possess antimalarial properties. Its structural similarity to other known antimalarial agents indicates a potential mechanism of action that warrants further investigation. The exploration of its efficacy against malaria could lead to new therapeutic options.
Neurological Applications
Certain derivatives of dibenzo[b,f][1,4]oxazepin have been identified as selective inhibitors of dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. This highlights the compound's versatility in addressing various health issues.
Comparative Biological Activities
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methyl-4-(N-(8-methyl... | Similar dibenzo structure | Antimalarial activity |
| N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
| N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
This table illustrates the diversity within the class of compounds related to this compound and highlights unique features contributing to their distinct biological profiles.
Mechanistic Insights
The interaction mechanisms of this compound with various biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.
Future Research Directions
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
- Mechanistic Studies : Elucidating specific molecular interactions with target proteins to better understand its mode of action.
- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Comparison with Similar Compounds
Structural Modifications in the Core Heterocycle
The dibenzo[b,f][1,4]oxazepine core differentiates this compound from thiazepine-based analogs. Key comparisons include:
Key Observations :
Pharmacological and Physicochemical Properties
Key factors influencing activity include:
- Sulfonamide modifications (e.g., trifluoromethyl in ) increase metabolic resistance compared to unsubstituted variants.
- Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
